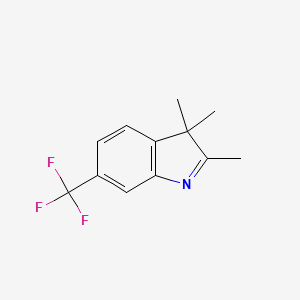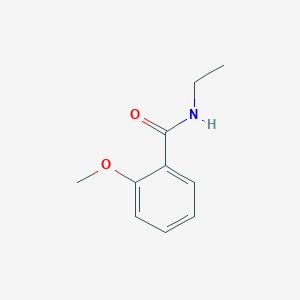
(1S,3S)-cyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-cyclohexane-1,3-diol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S,3S)-cyclohexane-1,3-diol can be synthesized through several methods. One common method involves the catalytic hydrogenation of resorcinol (1,3-benzenediol) under specific conditions. This process typically uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of 1,3-cyclohexanediol, trans- often involves the hydrogenation of resorcinol in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,3S)-cyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexanol.
Substitution: 1,3-Dichlorocyclohexane.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-cyclohexane-1,3-diol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of new materials, including polymers and resins.
Biological Studies: It is employed in studies related to enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,3-cyclohexanediol, trans- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups in the trans configuration allow for specific interactions with enzymes, leading to the formation of various metabolites .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanediol, cis-: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.
1,2-Cyclohexanediol: This compound has hydroxyl groups on adjacent carbon atoms, resulting in different reactivity and stability.
1,4-Cyclohexanediol: The hydroxyl groups are positioned on opposite sides of the ring but on carbon atoms separated by two other carbon atoms.
Uniqueness: (1S,3S)-cyclohexane-1,3-diol is unique due to its trans configuration, which imparts specific chemical reactivity and physical properties. This configuration allows for distinct interactions in chemical reactions and biological systems, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(1S,3S)-cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
RLMGYIOTPQVQJR-WDSKDSINSA-N |
SMILES |
C1CC(CC(C1)O)O |
Isomerische SMILES |
C1C[C@@H](C[C@H](C1)O)O |
Kanonische SMILES |
C1CC(CC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]pentane](/img/structure/B1637628.png)




![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)






![Bis(4,5-dihydronaphtho[1,2-d])tetrathiafulvalene](/img/structure/B1637674.png)
